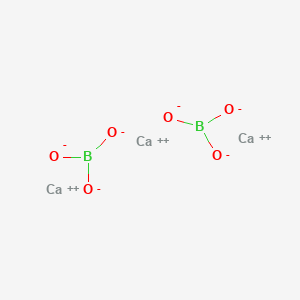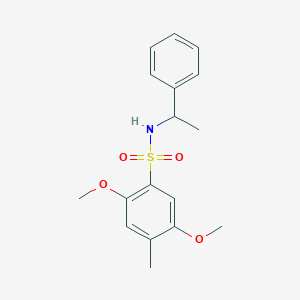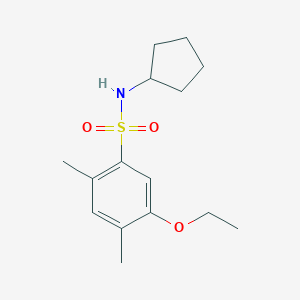
N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide is a chemical compound that has been synthesized for its potential use in scientific research. It is a sulfonamide derivative that has been shown to have interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide involves the binding of the compound to the active site of carbonic anhydrase. This binding inhibits the catalytic activity of the enzyme, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide.
Biochemische Und Physiologische Effekte
N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide has been shown to have interesting biochemical and physiological effects. It has been shown to decrease intraocular pressure in animal models of glaucoma, suggesting a potential therapeutic application in this disease. It has also been shown to have anticonvulsant effects in animal models of epilepsy, suggesting a potential therapeutic application in this disease. In addition, it has been shown to have potential anticancer effects by inhibiting the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide in lab experiments is its specificity for carbonic anhydrase. This allows for the selective inhibition of this enzyme without affecting other enzymes in the body. However, a limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, suggesting that caution should be taken when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide in scientific research. One direction is the development of more potent and selective inhibitors of carbonic anhydrase. Another direction is the investigation of the potential therapeutic applications of this compound in diseases such as glaucoma, epilepsy, and cancer. Finally, the toxicity of this compound should be further investigated to determine its safety for use in lab experiments and potential clinical applications.
Synthesemethoden
The synthesis of N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with cyclopentylamine and ethanol. The reaction is carried out under reflux conditions and the product is obtained as a white solid after purification.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide has been used in scientific research as a potential inhibitor of certain enzymes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This inhibition may have potential therapeutic applications in diseases such as glaucoma, epilepsy, and cancer.
Eigenschaften
Produktname |
N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide |
|---|---|
Molekularformel |
C15H23NO3S |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
N-cyclopentyl-5-ethoxy-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H23NO3S/c1-4-19-14-10-15(12(3)9-11(14)2)20(17,18)16-13-7-5-6-8-13/h9-10,13,16H,4-8H2,1-3H3 |
InChI-Schlüssel |
BKJYLGKVPCZFBS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NC2CCCC2 |
Kanonische SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)


![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)
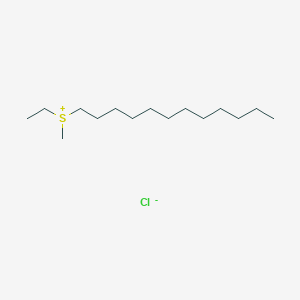

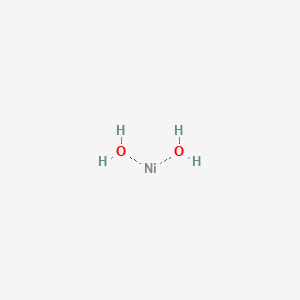
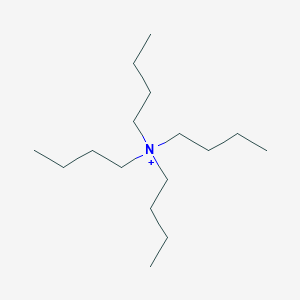
![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc](/img/structure/B224689.png)
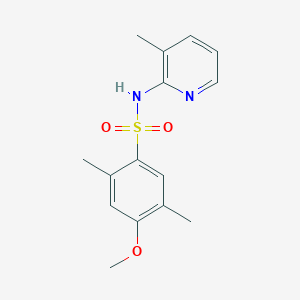
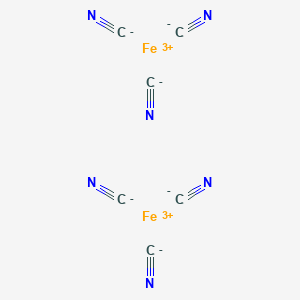
![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)
